molecular formula C15H18N4O4S B2433988 N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1021219-46-4

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2433988
CAS No.: 1021219-46-4
M. Wt: 350.39
InChI Key: GHWAVQSVAVYNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazinone ring, a sulfonamide group, and a propionamide moiety

Properties

IUPAC Name

N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-2-14(20)18-12-5-7-13(8-6-12)24(22,23)17-10-11-19-15(21)4-3-9-16-19/h3-9,17H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAVQSVAVYNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone intermediate, which is then reacted with an appropriate sulfonamide and propionamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazinone ring may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridazinone derivatives, such as:

  • N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Uniqueness

What sets N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly in relation to its anti-inflammatory and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

It features a pyridazine ring, a sulfamoyl group, and a phenyl moiety, which contribute to its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyridazine structure. For instance, derivatives of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have shown significant inhibitory effects on carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are crucial in inflammatory pathways.

Table 1: Inhibition Constants for Pyridazine Derivatives

CompoundTarget EnzymeInhibition Constant (nM)
4ahCA I106.4
4bhCA IX5.3
4cCOX-218.4

These findings suggest that the incorporation of the sulfamoyl group enhances binding affinity to these enzymes, potentially leading to effective anti-inflammatory therapies .

2. Anticancer Activity

The compound's anticancer properties have been evaluated through various assays against multiple cancer cell lines. Notably, it has been shown to inhibit cell proliferation in colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cell lines.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HT-290.5Disruption of microtubule dynamics
M210.7Induction of apoptosis via caspase activation
MCF70.6Cell cycle arrest at G2/M phase

The compound's mechanism includes binding to the colchicine site on β-tubulin, leading to microtubule disruption and subsequent cell death .

Case Studies

A case study involving the administration of the compound in a murine model demonstrated significant tumor regression when combined with standard chemotherapy agents like cisplatin. The study emphasized the compound's role as a sensitizer, enhancing the efficacy of existing treatments.

Case Study Summary:

  • Model: Murine xenograft model using human cancer cells.
  • Treatment: Combination therapy with cisplatin and this compound.
  • Outcome: Tumor size reduction by approximately 60% compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide, and how can purity be optimized?

  • Methodology : The compound's synthesis likely involves sequential sulfamoylation and amidation. For example:

Sulfamoylation : React 4-aminophenylpropionamide with 2-(6-oxopyridazin-1(6H)-yl)ethyl sulfamoyl chloride under basic conditions (e.g., triethylamine in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., carbonyl signals at ~170 ppm) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm1^{-1}, pyridazinone C=O at ~1680 cm1^{-1}) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., calculated via molecular formula C16H19N5O4SC_{16}H_{19}N_5O_4S) to detect impurities .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Methodology :

  • Target Selection : Prioritize enzymes with known sulfonamide/pyridazinone interactions (e.g., carbonic anhydrase, kinase families).
  • SAR Design : Synthesize analogs with modifications to the pyridazinone ring (e.g., substituents at C-3/C-5) or sulfamoyl linker (e.g., alkyl chain length) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity (IC50IC_{50}) with binding affinity to active sites .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and functional cellular assays (e.g., ATP depletion in viability tests) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and confirm significance (p<0.05p < 0.05) .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Modeling : Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Metabolic Stability : Simulate phase I/II metabolism via GLORYx to identify vulnerable sites (e.g., pyridazinone ring oxidation) .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Methodology :

  • Dose Range : Test 0.1–100 µM in triplicate (e.g., MTT assay on HEK293 or HeLa cells).
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
  • EC50_{50} Calculation : Fit data to a four-parameter logistic model using GraphPad Prism .

Q. What techniques are recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water) .
  • Oxidative Stability : Expose to H2O2H_2O_2 (0.3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.